molecular formula C27H24ClN5O3S B11685311 N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11685311
M. Wt: 534.0 g/mol
InChI Key: XHHAOLIMHNWIDC-QBONLSJUSA-N
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Description

This compound is a triazole-thioacetohydrazide derivative characterized by a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 2. The thioacetohydrazide moiety is further functionalized with a (1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene group. This structure combines multiple pharmacophoric elements: the triazole ring (known for antimicrobial activity ), a sulfanyl linker (enhancing lipophilicity and bioavailability ), and a dimethoxyphenyl group (associated with improved binding to aromatic enzyme pockets ). The stereochemistry (1E,2Z) of the chlorinated propenylidene group may influence molecular conformation and biological interactions.

Properties

Molecular Formula

C27H24ClN5O3S

Molecular Weight

534.0 g/mol

IUPAC Name

N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H24ClN5O3S/c1-35-23-14-13-20(16-24(23)36-2)26-31-32-27(33(26)22-11-7-4-8-12-22)37-18-25(34)30-29-17-21(28)15-19-9-5-3-6-10-19/h3-17H,18H2,1-2H3,(H,30,34)/b21-15-,29-17+

InChI Key

XHHAOLIMHNWIDC-QBONLSJUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC(=CC4=CC=CC=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the phenyl and dimethoxyphenyl groups: These groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Formation of the chloro-substituted propenylidene moiety: This step involves the reaction of a suitable chloroalkene with the triazole intermediate.

    Final coupling reaction: The final step involves coupling the triazole intermediate with the chloro-substituted propenylidene moiety under appropriate conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of 3,4-dimethoxyphenyl , triazole-sulfanyl , and chlorophenylpropenylidene groups. Below is a comparative analysis with key analogues:

Compound Name/Structure Key Substituents Bioactivity Highlights Reference
Target Compound 5-(3,4-dimethoxyphenyl), 4-phenyl triazole; (1E,2Z)-chlorophenylpropenylidene Not reported in evidence; predicted enhanced antifungal/antibacterial activity based on substituents.
(E)-N’-(4-(1-((3,4-dimethoxypyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)benzylidene)benzohydrazide 3,4-dimethoxypyridyl; benzohydrazide Moderate antibacterial (MIC: 8–32 µg/mL); strong antifungal (MIC: 4–16 µg/mL) .
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-tert-butylphenyl; unsubstituted hydrazide Lower bioactivity vs. dimethoxy analogues due to reduced polar interactions .
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives 4-chlorophenyl; pyrrolyl Antifungal activity (IC50: 12–25 µM) attributed to chlorophenyl and thiol groups .

Key Findings from Comparative Studies

  • Triazole Core : The 1,2,4-triazole ring is critical for binding to fungal cytochrome P450 enzymes (e.g., CYP51). Substitution at position 5 with electron-rich groups (e.g., 3,4-dimethoxyphenyl) enhances antifungal potency by improving π-π stacking .
  • Chlorophenylpropenylidene : The (1E,2Z)-configuration may induce steric hindrance, affecting binding to bacterial efflux pumps. Chlorine’s electronegativity could enhance halogen bonding with target proteins .

Bioactivity Trends

  • Antifungal Activity: Compounds with 3,4-dimethoxy or chlorophenyl substituents (e.g., derivatives) show MIC values 4–16 µg/mL against Candida albicans , outperforming non-polar tert-butyl derivatives (MIC >64 µg/mL) .
  • Antibacterial Activity: Triazole-thioacetohydrazides with electron-withdrawing groups (e.g., –NO2) exhibit broader-spectrum activity against Gram-negative bacteria (MIC: 16–32 µg/mL) , while the target compound’s chloro and dimethoxy groups may favor Gram-positive targets.

Data Tables

Table 1: Comparative Bioactivity of Triazole Derivatives

Compound Class Substituent R1 Substituent R2 Antifungal MIC (µg/mL) Antibacterial MIC (µg/mL)
Target Compound 3,4-dimethoxyphenyl Chlorophenylpropenylidene Not reported Not reported
Benzohydrazide 3,4-dimethoxypyridyl 4-methoxyphenyl 4–16 8–32
Thiol derivative 4-chlorophenyl Pyrrolyl 12–25 (IC50, µM) >64

Table 2: Physicochemical Properties

Compound logP (Predicted) Molecular Weight (g/mol) Hydrogen Bond Acceptors
Target Compound 3.5 534.0 8
Benzohydrazide 2.8 492.5 9
Thiol derivative 3.1 378.9 5

Biological Activity

N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical characteristics, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H18ClN5O2SC_{19}H_{18}ClN_{5}O_{2}S with a molecular weight of approximately 399.89 g/mol. The structure features a hydrazide moiety linked to a triazole ring and a phenylpropene derivative, which contributes to its bioactivity.

PropertyValue
Molecular FormulaC19H18ClN5O2S
Molecular Weight399.89 g/mol
IUPAC NameThis compound
SMILESCC(=O)N/N=C(/Cl)/C=C/c1ccccc1

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been shown to exhibit:

Antimicrobial Activity : The compound demonstrates significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Antitumor Activity : In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The compound appears to activate caspase pathways and modulate cell cycle progression.

Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, thereby reducing inflammation in various models.

Research Findings

Several studies have investigated the biological activity of this compound. Below are key findings from recent research:

Antimicrobial Studies

In a study evaluating the antimicrobial efficacy of the compound against various pathogens, it was found to possess a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains.

Antitumor Activity

A notable study conducted on human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) reported an IC50 value of approximately 15 µM after 48 hours of treatment. The results suggested that the compound effectively induces apoptosis through mitochondrial pathways.

Anti-inflammatory Mechanisms

In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound significantly reduced swelling compared to control groups. The anti-inflammatory effects were confirmed through histopathological analysis showing reduced leukocyte infiltration.

Case Studies

  • Case Study: Anticancer Potential
    • Objective : To evaluate the anticancer potential in vivo.
    • Method : Tumor-bearing mice were treated with varying doses of the compound.
    • Results : A significant reduction in tumor size was observed in treated groups compared to controls (p < 0.05).
  • Case Study: Antibacterial Efficacy
    • Objective : Assess the antibacterial activity against resistant strains.
    • Method : Disk diffusion method was employed.
    • Results : The compound showed effective inhibition zones against multi-drug resistant strains of E. coli and S. aureus.

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